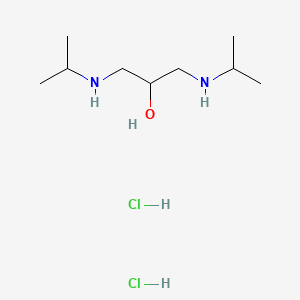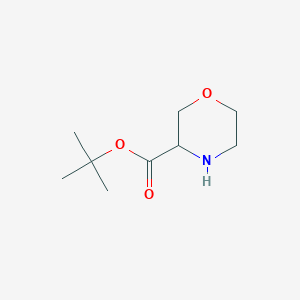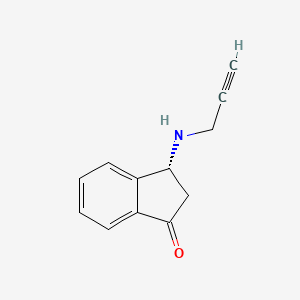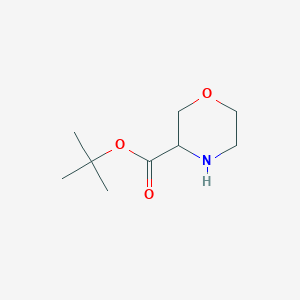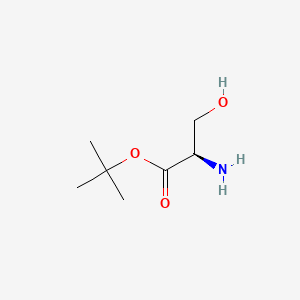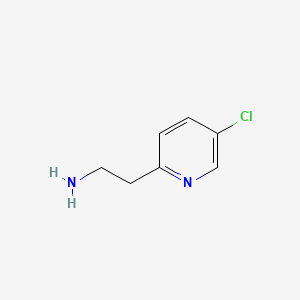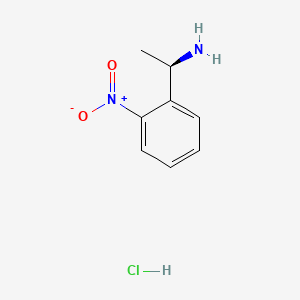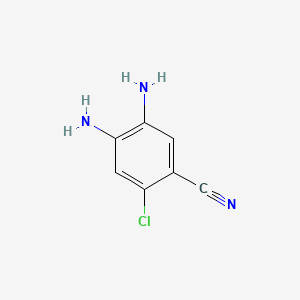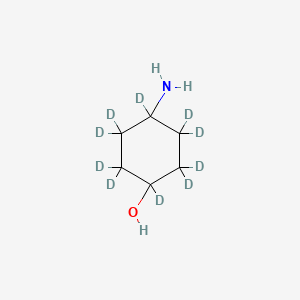
SLF Exclusive
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiedades
IUPAC Name |
[(1R)-1-(3-aminophenyl)-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O6/c1-6-30(2,3)27(33)28(34)32-17-8-7-12-23(32)29(35)38-24(21-10-9-11-22(31)19-21)15-13-20-14-16-25(36-4)26(18-20)37-5/h9-11,14,16,18-19,23-24H,6-8,12-13,15,17,31H2,1-5H3/t23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDSDBBDZNDWCN-BJKOFHAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is SLF and what is its biological function?
A: SLF, or Sibling Lethal Factor, is a toxic protein secreted by the bacterium Paenibacillus dendritiformis []. Its primary function is to reduce competition for resources by killing neighboring sibling colonies of the same bacterial species [].
Q2: How does SLF exert its toxic effect on target cells?
A2: The precise mechanism of SLF-mediated cell death is not fully elucidated in the provided research. Further investigation is required to understand the specific interactions between SLF and cellular components leading to toxicity.
A: The research primarily focuses on SLF's impact on Paenibacillus dendritiformis sibling colonies []. Further research is needed to determine its effects on other bacterial species.
Q3: How does Paenibacillus dendritiformis survive in the presence of SLF?
A: Interestingly, Paenibacillus dendritiformis exhibits a fascinating survival strategy. Sub-lethal concentrations of SLF trigger a phenotypic switch in a subpopulation of the bacteria. They transition from motile, rod-shaped cells to non-motile, Slf-resistant, vegetative cocci []. This phenotypic plasticity allows a segment of the population to survive the toxic effects of SLF.
Q4: Can the phenotypic switch from rods to cocci be reversed in Paenibacillus dendritiformis?
A: Yes, the phenotypic switch is reversible []. When environmental conditions become more favorable and crowding is reduced, the cocci can revert back to the motile rod form, allowing the bacterial population to spread and re-establish itself [].
Q5: What triggers the reversion from the cocci form back to the rod form in Paenibacillus dendritiformis?
A: The research indicates that the cocci secrete a signaling molecule when conditions are conducive to rod growth. This signaling molecule likely induces the switch back to the motile rod phenotype [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

